![molecular formula C5H11Cl2N B1321902 4-Chloropiperidine hydrochloride CAS No. 5382-19-4](/img/structure/B1321902.png)
4-Chloropiperidine hydrochloride
Overview
Description
4-Chloropiperidine hydrochloride is an organic compound with the molecular formula C5H11Cl2N. It is a derivative of piperidine, where a chlorine atom is substituted at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .
Mechanism of Action
Target of Action
4-Chloropiperidine hydrochloride primarily targets the histamine H4 receptor . Histamine receptors play a crucial role in the immune response and inflammation, and the H4 receptor is particularly involved in the chemotaxis of immune cells .
Mode of Action
As a reactant in the synthesis of indole and benzimidazole piperazines, this compound interacts with the histamine H4 receptor
Biochemical Pathways
The compound’s interaction with the histamine H4 receptor affects the biochemical pathways related to immune response and inflammation . The downstream effects of these pathways can include the modulation of immune cell behavior, potentially influencing conditions such as allergies, asthma, and autoimmune diseases .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a reactant in the synthesis of compounds that act as histamine H4 receptor antagonists . These effects could potentially include the modulation of immune responses and inflammation .
Biochemical Analysis
Biochemical Properties
4-Chloropiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonists . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to act as a reactant in the synthesis of compounds that modulate histamine receptors, which are crucial in inflammatory and immune responses . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses and immune regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in histamine metabolism, thereby modulating histamine levels and influencing immune responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but may degrade over time when exposed to light or moisture . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or immunomodulatory activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacological effects. Additionally, this compound can impact metabolic flux and metabolite levels, altering the balance of metabolic pathways in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transport proteins . Once inside the cells, this compound may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of this compound can affect its efficacy and toxicity, influencing its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropiperidine hydrochloride can be synthesized using various methods. One common approach involves the reaction of piperidin-4-one hydrochloride with sulfoxyl chloride, achieving a yield of approximately 50.9% . Another method includes the reduction and n-carbonylation of tert-butyloxyl to obtain tert-butyl-4-hydroxy piperidine-1-carboxylate, followed by further reactions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, reduction, and purification to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form piperidine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of piperidinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Various substituted piperidines.
Reduction Reactions: Piperidine and its derivatives.
Oxidation Reactions: Piperidinone and related compounds.
Scientific Research Applications
Medicinal Chemistry
4-Chloropiperidine hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are often used to develop drugs targeting neurological disorders and other medical conditions.
- Alzheimer's Disease : Research has shown that piperidine derivatives play a significant role in the synthesis of donepezil, a drug used for treating Alzheimer's disease. The compound's structure allows for modifications that enhance its therapeutic efficacy .
- Antidepressants : The compound is also involved in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways:
- Photochemical Reactions : It has been employed in photochemical reactions to generate acyl and carbamoyl radicals, which are essential for synthesizing complex organic molecules .
- Functionalized Synthesis : The compound facilitates the functionalization of piperidine derivatives through chemoselective reactions, allowing for the creation of diverse chemical entities with potential biological activity .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or co-monomer in the synthesis of polymers with specific characteristics, such as improved thermal stability and mechanical strength.
- Coatings and Adhesives : Its derivatives are explored for use in coatings and adhesives due to their adhesion properties and resistance to environmental factors.
Case Study 1: Synthesis of Donepezil Derivatives
In a study focusing on the synthesis of donepezil derivatives, researchers utilized this compound as a key intermediate. The process involved multiple reaction steps including Suzuki-Miyaura coupling followed by hydrogenation under mild conditions. The resulting compounds demonstrated enhanced activity against acetylcholinesterase, suggesting potential improvements in treating Alzheimer's disease .
Case Study 2: Photochemical Generation of Radicals
A research project investigated the use of this compound in generating acyl radicals through photochemical methods. This approach allowed for the efficient synthesis of carbamoyl chloride derivatives with high yields. The study highlighted the versatility of chlorinated piperidines in radical chemistry and their potential applications in organic synthesis .
Comparison with Similar Compounds
4-Chloropyridine: A chlorine derivative of pyridine with similar reactivity but different structural properties.
2-Chloropyridine: Another chlorinated pyridine with distinct chemical behavior.
3-Chloropyridine: A positional isomer of 4-chloropyridine with unique reactivity
Uniqueness: 4-Chloropiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Biological Activity
4-Chloropiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
This compound is characterized by its piperidine structure with a chlorine substituent at the fourth position. The molecular formula is and it has been studied for its pharmacological properties, including its ability to interact with various biological targets.
Biological Activities
1. Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that certain piperidine analogs could induce apoptosis in cancer cell lines, showing better efficacy than standard chemotherapeutic agents like bleomycin .
2. Neuroprotective Effects
this compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s . This inhibition may contribute to improved cognitive function and reduced neuroinflammation.
3. Mechanisms of Action
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cell Signaling : The compound can modulate signaling pathways related to cell proliferation and survival, particularly through interactions with muscarinic acetylcholine receptors (M3R), which are implicated in tumor progression .
- DNA Interaction : Studies have demonstrated that chlorinated piperidines can react with DNA nucleobases, leading to DNA damage and cytotoxic effects in cancer cells .
Table 1: Biological Activity Overview of this compound
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Neuroprotection | Inhibits AChE and BuChE | |
DNA Interaction | Alkylates DNA, causing damage |
Table 2: IC50 Values for Anticancer Activity
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT-15 (Colorectal) | 10 | |
B-CePs (related compounds) | BxPC-3 (Pancreatic) | 8 | |
Chlorambucil | BxPC-3 (Pancreatic) | >200 |
Case Studies
Several studies have examined the efficacy of this compound in various therapeutic contexts:
- Study on Cancer Cell Lines : A comparative analysis was conducted on the cytotoxicity of 4-chloropiperidine against several cancer cell lines, including colorectal and pancreatic cancers. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent .
- Neuroprotective Study : In a model simulating Alzheimer’s disease, administration of this compound led to a marked decrease in AChE activity, suggesting potential benefits for cognitive enhancement and neuroprotection .
Properties
IUPAC Name |
4-chloropiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWTVLHSXAFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608220 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-19-4 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 4-Chloropiperidine hydrochloride described in the research?
A1: The research outlines a two-step synthesis of this compound starting from piperidin-4-one hydrochloride [].
- Reduction and N-carbonylation: Piperidin-4-one hydrochloride undergoes reduction, likely using a reducing agent like sodium borohydride, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This step yields tert-butyl-4-hydroxy piperidine-1-carboxylate with a yield of 65% [].
- Chlorination: The tert-butyl-4-hydroxy piperidine-1-carboxylate is then reacted with thionyl chloride (SOCl2), replacing the hydroxyl group with chlorine. This yields the final product, this compound, with a yield of 50.9% [].
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